1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopropane-1-carboxylic acid
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Overview
Description
The compound “1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopropane-1-carboxylic acid” is a type of unnatural amino acid . It is derived from a C-H Activation methodology .
Synthesis Analysis
The synthesis of this compound involves a Pd-mediated C-C bond formation . This process can be made in tandem with 2-Methylpyridine .Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis .Scientific Research Applications
Peptide Synthesis
This compound is used in peptide synthesis . The Fmoc group (9H-fluoren-9-ylmethoxy carbonyl) is a common protecting group for amino acids in solid-phase peptide synthesis . It’s particularly useful as a coupling agent in peptide synthesis .
Preparation of N-Methylated Peptides
The compound is used in the preparation of N-methylated peptides . N-methylation of short peptide sequences protected on the carboxyl function as methyl esters was performed by a successful procedure that involves the protection of the terminal amino function with the p-nitrobenzenesulfonyl group (nosyl group) and the subsequent N-methylation of the resulting peptides with an ethereal solution of diazomethane .
Synthesis of Amino Aldehydes
The compound is used in the synthesis of amino aldehydes . Much of their application in this field stems from the need for N-protected amino aldehydes which are important intermediates for many chemo selective transformations .
Synthesis of Acetylenes
The compound is also useful in the synthesis of acetylenes . Acetylenes are starting materials for the popular click reactions .
Derivatization of Amines for HPLC
The compound is used in the precolumn derivatization of amines for High-Performance Liquid Chromatography (HPLC) and fluorescent detection . It’s also used for derivatizing amino acids for HPLC analysis .
Synthesis of Cationic Amino Acid Building Blocks
The compound is used in the synthesis of cationic amino acid building blocks . Diamino acids are commonly found in bioactive compounds, yet only few are commercially available as building blocks for solid-phase peptide synthesis .
Mechanism of Action
Target of Action
It is known that fmoc (9-fluorenylmethoxycarbonyl) compounds are generally used in peptide synthesis , suggesting that this compound may interact with amino acids or proteins.
Mode of Action
Fmoc compounds are typically used as a protective group in peptide synthesis . They protect the amino group of amino acids during the synthesis process and are removed under basic conditions when no longer needed.
Action Environment
Fmoc compounds are typically stable at room temperature and have a long shelf-life , suggesting that they are relatively resistant to environmental changes.
Safety and Hazards
properties
IUPAC Name |
1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-21(20(10-11-20)18(22)23)19(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEPBBOZZJAHST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4(CC4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopropane-1-carboxylic acid | |
CAS RN |
1702888-95-6 |
Source
|
Record name | 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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